REACTION_CXSMILES
|
S([O:6][CH3:7])(OC)(=O)=O.[OH:8][C:9](=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1)[C:10](O)=[O:11].[C:23](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:23][O:8][C:9](=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1)[C:10]([O:6][CH3:7])=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
13.23 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
2-hydroxy-3-(3-nitrophenyl)acrylic acid
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
caesium carbonate
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear, pale yellow mixture, which
|
Type
|
CONCENTRATION
|
Details
|
The resulting dark red suspension was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (100 ml) and dichloromethane (150 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
further washed with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was evaporated to dryness in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |